6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE
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Overview
Description
6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a sulfanylidene group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then cyclized with a thiourea derivative under acidic conditions to form the triazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The trimethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl moiety.
Scientific Research Applications
6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-3-SULFANYLIDENE-1,2-DIHYDRO-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7-ONE: A related compound with a similar triazine core but different substituents.
3,4,5-TRIMETHOXYPHENYL DERIVATIVES: Compounds containing the trimethoxyphenyl moiety, which is known for its biological activity.
Uniqueness
6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-3-sulfanylidene-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(19)18(14(23)17-16-8)15-7-9-5-10(20-2)12(22-4)11(6-9)21-3/h5-7H,1-4H3,(H,17,23)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGFMJPFLVWXDP-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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